molecular formula C19H16ClN5O2S B11500436 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11500436
M. Wt: 413.9 g/mol
InChI Key: AYPJTQXTJYHIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrazole ring, a triazole ring, and a thione group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

Scientific Research Applications

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole
  • 4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole
  • 1H-1,2,4-triazole-5-thione

Uniqueness

The uniqueness of 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-17(27-2)16(9-13)25-18(23-24-19(25)28)15-10-14(21-22-15)11-3-5-12(20)6-4-11/h3-10H,1-2H3,(H,21,22)(H,24,28)

InChI Key

AYPJTQXTJYHIPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.